

Application Notes and Protocols for In vivo Administration of PZ703b

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Compound of Interest

Compound Name: PZ703b

Cat. No.: B10831864

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Introduction

PZ703b is a novel Proteolysis Targeting Chimera (PROTAC) that demonstrates a unique dual mechanism of action against key anti-apoptotic proteins. It selectively induces the degradation of B-cell lymphoma-extra large (BCL-XL) and simultaneously inhibits B-cell lymphoma 2 (BCL-2).[1][2] This dual activity makes **PZ703b** a promising candidate for cancer therapy, particularly in tumors dependent on both BCL-XL and BCL-2 for survival.[1][2]

PROTACs like **PZ703b** function by hijacking the body's natural protein disposal system.

PZ703b brings BCL-XL into proximity with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCL-XL.[1]

Concurrently, **PZ703b** inhibits BCL-2 by forming a stable ternary complex involving the VHL E3 ligase complex.[1] This innovative approach offers the potential for enhanced efficacy and a wider therapeutic window compared to traditional inhibitors.[1]

These application notes provide a detailed protocol for the in vivo administration of **PZ703b**, intended for preclinical research in cancer models. The protocol is based on established methodologies for similar compounds and available formulation data.

Data Presentation

In Vitro Efficacy of PZ703b

Cell Line	Cancer Type	IC50 (nM)	Notes	Reference
MOLT-4	Acute Lymphoblastic Leukemia	15.9	PZ703b was more potent than its predecessor DT2216 and the dual inhibitor ABT-263.	[1]
RS4;11	Acute Lymphoblastic Leukemia	11.3	PZ703b demonstrated higher potency compared to DT2216 and ABT-263.	[1]

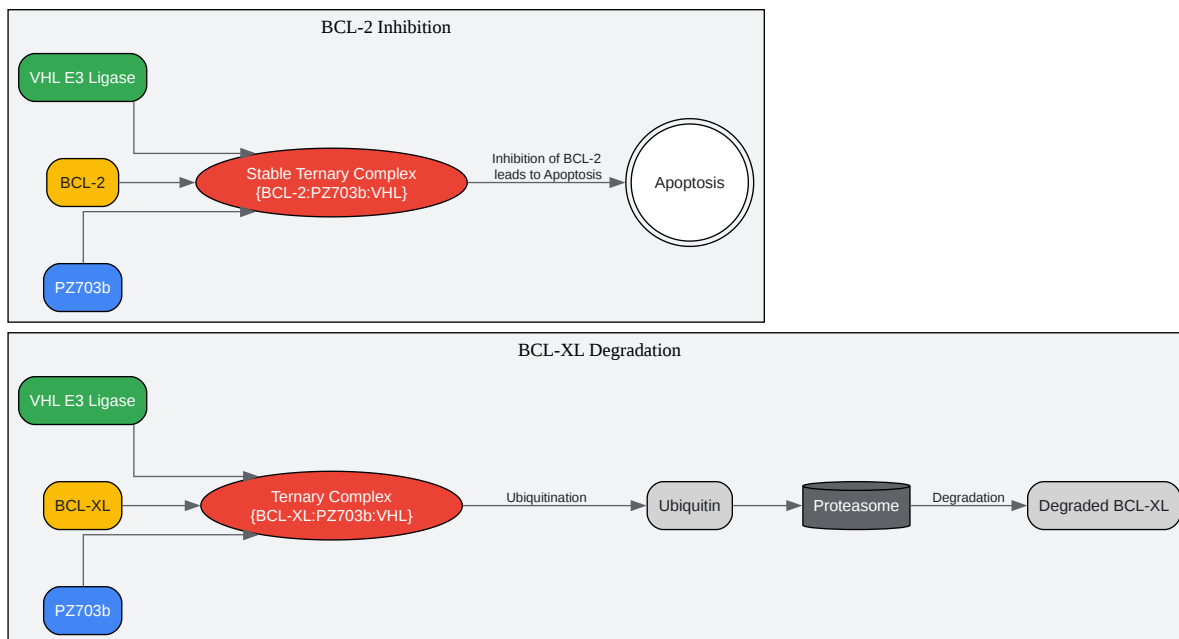
In Vivo Efficacy of PZ703b (Hypothetical Data)

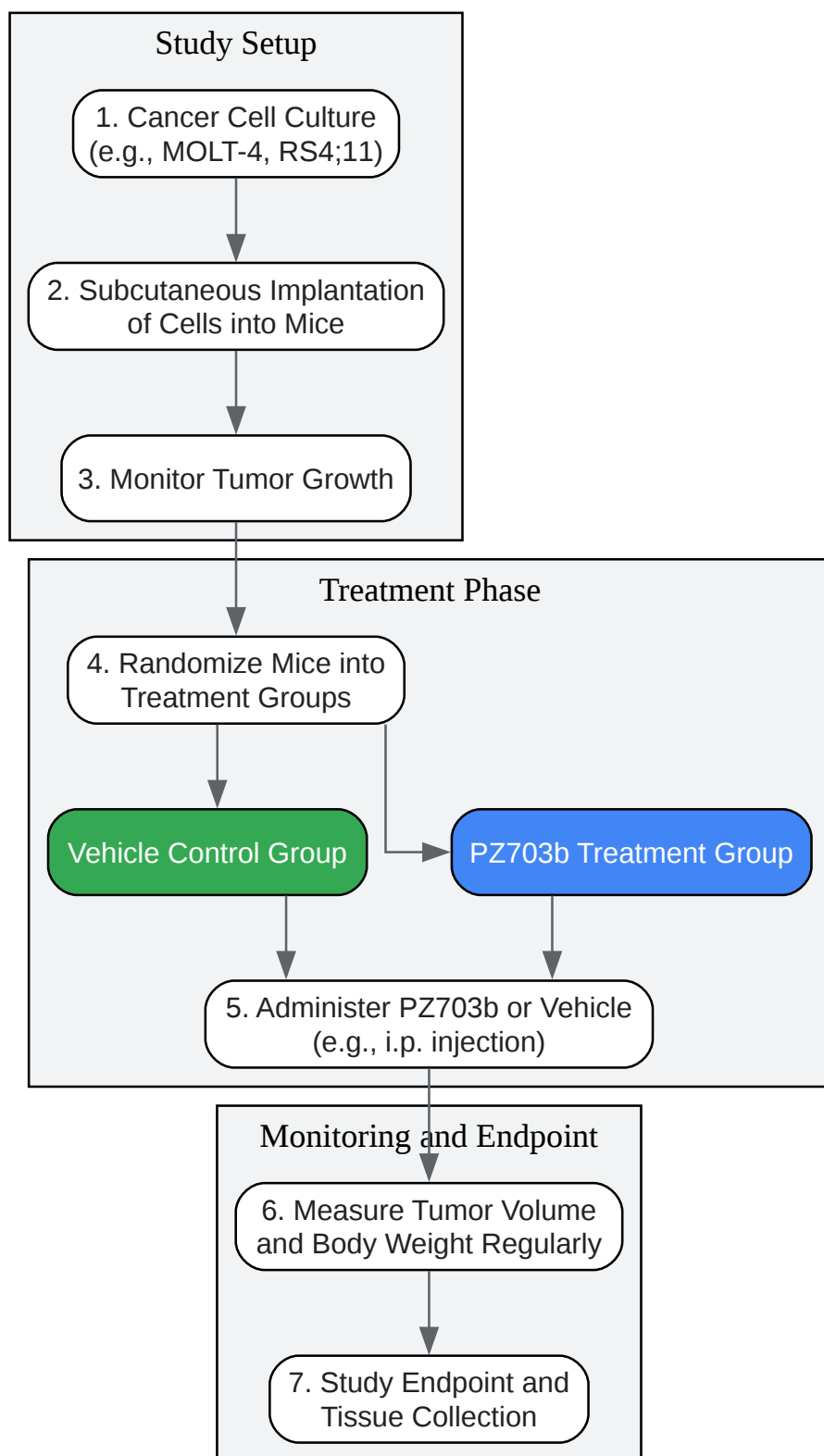
No specific in vivo efficacy data for **PZ703b** has been identified in the reviewed literature. The following table is a template for researchers to populate with data from their own in vivo studies.

Animal Model	Cancer Type	Dosing Regimen	Administration Route	Tumor Growth Inhibition (%)	Body Weight Change (%)	Notes
(e.g., Nude mice)	(e.g., ALL)	(e.g., 10 mg/kg, q3d)	(e.g., i.p.)	Data to be generated	Data to be generated	

Signaling Pathway

The following diagram illustrates the dual mechanism of action of **PZ703b**.





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References

- 1. Discovery of a Novel BCL-XL PROTAC Degradar with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
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